Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O5 and its molecular weight is 401.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Role as a Key Intermediate in Pharmaceutical Synthesis
Tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate is significant in pharmaceutical chemistry, particularly as a key intermediate. For example, it is used in the synthesis of Vandetanib, a therapeutic agent, through a multi-step process involving acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Similarly, it acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, which is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
2. Structural and Synthetic Studies
The compound has been the focus of various structural and synthetic studies. X-ray studies have revealed insights into the molecular structure of related tert-butyl piperidine-1-carboxylates, contributing to the understanding of their chemical behavior and properties. Such studies are essential for the development of new pharmaceutical compounds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Additionally, synthesis and characterizations of similar compounds have been extensively studied, helping in the advancement of organic chemistry and drug development (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
3. Application in Anticancer Drug Development
This compound is also pivotal in the development of small molecule anticancer drugs. The synthesis of related tert-butyl piperidine-1-carboxylates and their derivatives has played a crucial role in creating new anticancer therapeutics, demonstrating the compound's relevance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).
Properties
IUPAC Name |
tert-butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5/c1-16(2,3)24-15(20)18-8-6-12(7-9-18)23-14-5-4-11(19(21)22)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMEPDDTAZFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594950 | |
Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337520-16-8 | |
Record name | tert-Butyl 4-(2-bromo-4-nitrophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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